Bexagliflozin - 1118567-05-7

Bexagliflozin

Catalog Number: EVT-261805
CAS Number: 1118567-05-7
Molecular Formula: C24H29ClO7
Molecular Weight: 464.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bexagliflozin is a potent and highly selective inhibitor of sodium-glucose cotransporter 2 (SGLT2) [, , , ]. SGLT2 is a protein primarily found in the kidneys responsible for reabsorbing glucose from the filtrate back into the bloodstream []. By inhibiting SGLT2, Bexagliflozin prevents glucose reabsorption, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels [, , , ].

While primarily investigated for its role in managing glycemia in type 2 diabetes mellitus (T2DM) [1, 2, 4, 5, 7-9, 11-14, 16, 18-21, 23], Bexagliflozin is also being explored for its potential benefits in treating essential hypertension and chronic kidney disease [, ].

Mechanism of Action

Bexagliflozin exerts its glucose-lowering effect by selectively inhibiting SGLT2 in the kidneys [, , , , ]. This inhibition prevents glucose reabsorption from the glomerular filtrate back into the bloodstream, resulting in increased urinary glucose excretion [, , , ]. Consequently, Bexagliflozin lowers blood glucose levels independently of insulin secretion or action [, , ].

Applications
  • Chronic Kidney Disease (CKD): Bexagliflozin shows promise in improving renal outcomes in T2DM patients with CKD. Studies suggest its potential to reduce albuminuria and potentially slow CKD progression [, , ].
  • Essential Hypertension: Bexagliflozin's SGLT2 inhibition mechanism also contributes to blood pressure reduction []. Consequently, research explores its potential as a treatment option for essential hypertension.
  • Metabolic pathways and disposition: Investigating the drug's metabolism, absorption, distribution, and excretion in various species, including rats, monkeys, and humans [].
  • Safety and efficacy in specific populations: Assessing Bexagliflozin's effects and safety profile in diverse patient populations, such as those with renal impairment [, , ] or specific ethnicities [].
Future Directions
  • Long-term cardiovascular and renal outcomes: Conducting large-scale, long-term clinical trials to assess Bexagliflozin's impact on cardiovascular and renal endpoints in patients with T2DM, CKD, and heart failure [, ].
  • Optimizing treatment strategies: Conducting comparative effectiveness studies with other SGLT2 inhibitors and antidiabetic medications to determine optimal treatment regimens and patient populations that would benefit most from Bexagliflozin [, , , , ].

Dapagliflozin

  • Compound Description: Dapagliflozin is a highly selective, orally administered inhibitor of sodium-glucose cotransporter 2 (SGLT2) []. It is approved for the treatment of type 2 diabetes mellitus (T2DM).
  • Relevance: Dapagliflozin serves as a direct comparator to Bexagliflozin in a randomized, double-blind, active-controlled trial []. The study, conducted in Chinese patients with T2DM inadequately controlled by Metformin, aimed to compare the efficacy and safety of both SGLT2 inhibitors. Results indicated that Bexagliflozin exhibited similar efficacy and safety profiles to Dapagliflozin in this population [].

Canagliflozin

  • Compound Description: Canagliflozin is an orally bioavailable inhibitor of SGLT2, indicated for improving glycemic control in adults with T2DM [, ].
  • Relevance: Canagliflozin is mentioned alongside Bexagliflozin and other SGLT2 inhibitors in a review discussing their efficacy and safety for T2DM management [, ]. The review highlights the therapeutic potential of SGLT2 inhibitors, including Bexagliflozin and Canagliflozin, for reducing hyperglycemia and potential benefits in managing cardiovascular risks associated with T2DM [, ].

Empagliflozin

  • Compound Description: Empagliflozin is a potent, reversible, and selective SGLT2 inhibitor [, ]. It is used in the treatment of T2DM and has demonstrated beneficial effects on cardiovascular outcomes in clinical trials.
  • Relevance: Empagliflozin is discussed alongside Bexagliflozin as an example of an SGLT2 inhibitor with established benefits in managing T2DM and cardiovascular risk [, ]. While Bexagliflozin is a newer agent, Empagliflozin’s robust clinical evidence serves as a benchmark for Bexagliflozin's potential therapeutic profile [].

Ertugliflozin

  • Compound Description: Ertugliflozin is another SGLT2 inhibitor approved for use in adults with T2DM to improve glycemic control [, ].
  • Relevance: Similar to Canagliflozin, Ertugliflozin is mentioned in the context of Bexagliflozin’s approval as a novel SGLT2 inhibitor for T2DM management [, ]. The availability of multiple SGLT2 inhibitors, including Bexagliflozin and Ertugliflozin, provides clinicians with various options for personalized treatment strategies for patients with T2DM [, ].

Sitagliptin

  • Compound Description: Sitagliptin belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs, also used for managing blood sugar levels in adults with T2DM [].
  • Relevance: A randomized, double-blind, active-controlled trial directly compared Bexagliflozin with Sitagliptin as adjunctive therapy to Metformin for treating T2DM []. This head-to-head comparison aimed to evaluate the relative safety and effectiveness of these two drugs from different classes for managing hyperglycemia in T2DM patients.

Glimepiride

  • Compound Description: Glimepiride is a sulfonylurea medication that stimulates insulin secretion from the pancreas, used to lower blood glucose levels in individuals with T2DM [].
  • Relevance: A 96-week clinical trial compared the effectiveness and safety of Bexagliflozin to Glimepiride, both used as add-on therapies to Metformin, in adults with T2DM []. This study aimed to understand the long-term impact of Bexagliflozin compared to a well-established medication like Glimepiride in managing T2DM.

Metformin

  • Compound Description: Metformin is a biguanide medication considered a first-line treatment for T2DM. It works by reducing hepatic glucose production and improving insulin sensitivity [, , , ].
  • Relevance: Metformin consistently appears in studies related to Bexagliflozin, highlighting its widespread use in T2DM management. Many trials investigating Bexagliflozin's efficacy and safety include patients already on Metformin therapy, assessing Bexagliflozin’s role as an add-on treatment [, , , ].

Properties

CAS Number

1118567-05-7

Product Name

Bexagliflozin

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C24H29ClO7

Molecular Weight

464.9 g/mol

InChI

InChI=1S/C24H29ClO7/c25-19-8-3-15(24-23(29)22(28)21(27)20(13-26)32-24)12-16(19)11-14-1-4-17(5-2-14)30-9-10-31-18-6-7-18/h1-5,8,12,18,20-24,26-29H,6-7,9-11,13H2/t20-,21-,22+,23-,24+/m1/s1

InChI Key

BTCRKOKVYTVOLU-MLYSRARTSA-N

SMILES

C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-(2-cyclopropoxyethoxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
bexagliflozin

Canonical SMILES

C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl

Isomeric SMILES

C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.